![molecular formula C15H12Cl2O3 B1607984 Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate CAS No. 58041-99-9](/img/structure/B1607984.png)
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Vue d'ensemble
Description
“Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” is a chemical compound with the linear formula C15H12Cl2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” can be represented by the InChI code: 1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” is a solid substance . Its molecular weight is 311.1604 dalton .Applications De Recherche Scientifique
Synthesis of Chiral Drug Intermediates
The compound has potential applications in the field of biocatalysis , particularly in synthesizing chiral drug intermediates. Chirality is a key factor in the efficacy and safety of many therapeutic agents. Biocatalytic processes offer a green chemistry approach to producing enantiopure drugs, which are important for their high selectivity and reduced side effects. Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could be used as a precursor in the synthesis of chiral intermediates for drugs .
Anti-Asthma Medications
One specific application is in the production of the anti-asthma medication montelukast . The key intermediate for montelukast production, (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate, has been synthesized using a biocatalyst derived from Microbacterium campoquemadoensis . This showcases the compound’s role in the pharmaceutical industry for creating effective treatments for asthma .
Development of Antiviral Agents
Indole derivatives, which can be synthesized from compounds like Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate, have shown significant antiviral activity. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus. This suggests that the compound could be a valuable starting point for the development of new antiviral medications .
Anti-HIV Research
The compound’s derivatives have also been explored for their anti-HIV properties. Specific indole derivatives synthesized from it have been screened for activity against HIV-1 and HIV-2 strains, indicating its potential use in the fight against HIV/AIDS .
Anticancer Activity
Indole derivatives are known for their anticancer properties. By serving as a precursor for such derivatives, Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could be instrumental in the synthesis of new compounds with potential anticancer activities .
Antimicrobial Applications
The antimicrobial properties of indole derivatives also highlight the potential use of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate in developing new antimicrobial agents. These could be particularly useful in addressing antibiotic resistance .
Anti-Inflammatory and Analgesic Effects
Research into indole derivatives has revealed their anti-inflammatory and analgesic effects. As a precursor, Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could contribute to the creation of new drugs that manage pain and inflammation .
Agrochemical Research
Finally, the compound’s role in agrochemical research should not be overlooked. Its derivatives could be used to develop new pesticides or herbicides, contributing to the agricultural industry by providing safer and more effective products .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)10-3-2-4-13(7-10)20-9-11-5-6-12(16)8-14(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHDXRVKGTGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363427 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
CAS RN |
58041-99-9 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)




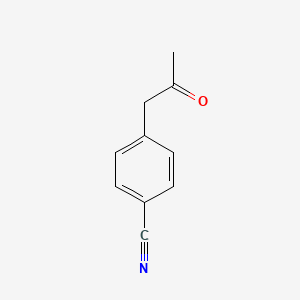
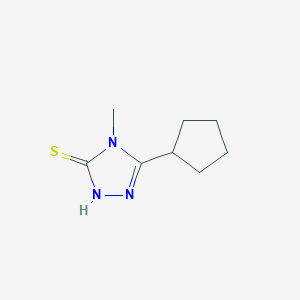


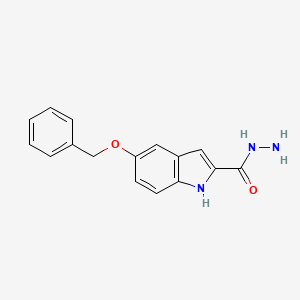

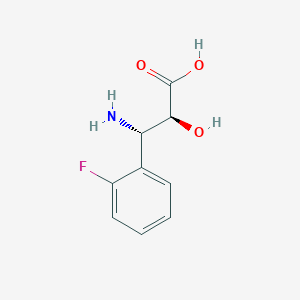
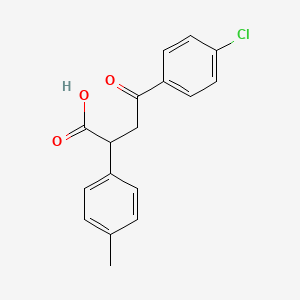
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)